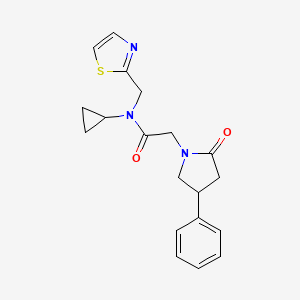

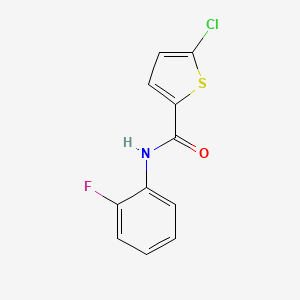

N-cyclopropyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar thiazolidine and acetamide derivatives involves cyclocondensation reactions, utilizing precursors like thiolactic acid and various aldehydes or ketones. These processes often result in the formation of cyclic structures with the incorporation of the desired functional groups (Saxena et al., 2011). Such methods could be adapted for the synthesis of the target compound, involving strategic selection of starting materials to introduce the cyclopropyl and phenyl groups, alongside the thiazol and pyrrolidinone functionalities.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule often features a combination of heterocyclic rings, such as thiazolidine and thiazole, which significantly influence the compound's chemical behavior and interactions. X-ray diffraction techniques and spectroscopic methods (IR, NMR) are typically employed to confirm the structure, revealing how these rings and substituents are arranged and interact at the molecular level (Ekici et al., 2020).

Chemical Reactions and Properties

Compounds in this class participate in various chemical reactions, including cyclocondensation and aminolysis, leading to the formation of complex structures with potential biological activities. The presence of acetamide and thiazole groups offers reactive sites for further chemical modifications and interactions with biological targets, suggesting a wide range of chemical properties (Berest et al., 2011).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystal structure, are influenced by the nature and arrangement of their functional groups. The crystalline structure, often determined through X-ray crystallography, reveals intermolecular interactions that can affect the compound's physical state and stability (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are shaped by the molecular structure. The presence of a cyclopropyl group adjacent to functional groups like acetamide and thiazole could influence electron distribution, potentially affecting the compound's reactivity towards nucleophilic or electrophilic attack. Studies on related compounds highlight the importance of the thiazole ring in modulating chemical activity and interactions (Koppireddi et al., 2013).

Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds similar to N-cyclopropyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide have demonstrated significant antibacterial and antifungal activities. For instance, a study by Devi, Shahnaz, and Prasad (2022) synthesized 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl) acetamides which exhibited strong in vitro antibacterial activity against various bacteria including Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).

Synthesis of Heterocyclic Assemblies

Obydennov et al. (2017) showed that 2-(1,3-thiazolidin-2-ylidene)acetamides could be used in cyclocondensation reactions to form new heterocyclic assemblies, indicating their potential for the development of novel chemical structures (Obydennov et al., 2017).

Antimicrobial and Cytotoxic Agents

A similar study by Baviskar, Khadabadi, and Deore (2013) involved synthesizing N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, which exhibited notable in vitro antibacterial and antifungal activities, suggesting potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Antioxidant Properties

The antioxidant properties of such compounds have been explored as well. For instance, Ranganatha et al. (2014) synthesized 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides, which demonstrated potent antioxidant properties in their study (Ranganatha et al., 2014).

Antimicrobial Activity

Ali et al. (2010) synthesized N-cyclohexyl-2-cyanoacetamide derivatives which were tested against various bacteria and fungi, indicating their potential for antimicrobial applications (Ali et al., 2010).

Anti-inflammatory and Anticancer Activity

Moreover, Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which showed significant anti-inflammatory activity, further highlighting the therapeutic potential of such compounds (Sunder & Maleraju, 2013).

properties

IUPAC Name |

N-cyclopropyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c23-18-10-15(14-4-2-1-3-5-14)11-21(18)13-19(24)22(16-6-7-16)12-17-20-8-9-25-17/h1-5,8-9,15-16H,6-7,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYVDCLNPBMNLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=NC=CS2)C(=O)CN3CC(CC3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5553217.png)

![(3aR*,6S*)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-2-(2-piperidin-1-ylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5553221.png)

![(3S*,4R*)-N,N-dimethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5553234.png)

![N-(4-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5553261.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)

![N-[2-(aminocarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5553279.png)

![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)

![1-({4-methyl-5-[1-(1H-1,2,3-triazol-1-ylacetyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5553288.png)

![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)

![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5553301.png)